molecular formula C18H15NO4S B2479313 (5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione CAS No. 109807-30-9

(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione

Cat. No.: B2479313
CAS No.: 109807-30-9
M. Wt: 341.38
InChI Key: HKCJNDWKCHBOLC-MHWRWJLKSA-N
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Description

Its structure features:

  • Core: A 1,3-thiazolidine-2,4-dione ring with an (E)-configured exocyclic double bond.
  • Substituents:
    • A 4-hydroxy-3-methoxyphenyl (vanillyl) group at position 5, contributing antioxidant and anti-inflammatory properties.
    • A 3-methylphenyl group at position 3, enhancing lipophilicity and modulating receptor interactions.

Molecular Formula: C₁₈H₁₅NO₄S Molecular Weight: 341.38 g/mol (calculated) . Key Features: The hydroxyl and methoxy groups on the aromatic ring enable hydrogen bonding and π-π stacking, critical for binding to targets like PPAR-γ or tyrosine kinases.

Properties

IUPAC Name

(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4S/c1-11-4-3-5-13(8-11)19-17(21)16(24-18(19)22)10-12-6-7-14(20)15(9-12)23-2/h3-10,20H,1-2H3/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKCJNDWKCHBOLC-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C(=CC3=CC(=C(C=C3)O)OC)SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)N2C(=O)/C(=C\C3=CC(=C(C=C3)O)OC)/SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione is a thiazolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure allows it to interact with various biological targets, leading to a range of pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The chemical structure of (5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione can be represented as follows:

C18H16N2O4S\text{C}_{18}\text{H}_{16}\text{N}_2\text{O}_4\text{S}

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with cellular receptors. Key mechanisms include:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties by scavenging free radicals and inhibiting oxidative stress pathways.
  • Anti-inflammatory Effects : Research indicates that it may inhibit pro-inflammatory cytokines and pathways, suggesting potential use in treating inflammatory diseases.
  • Antimicrobial Properties : Preliminary studies show effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent.

Biological Activity Summary Table

Activity Type Description References
AntioxidantScavenges free radicals; reduces oxidative stress
Anti-inflammatoryInhibits pro-inflammatory cytokines; potential in inflammatory diseases
AntimicrobialEffective against certain bacterial strains; further studies needed
AnticancerInduces apoptosis in cancer cell lines; inhibits tumor growth

Case Studies and Research Findings

  • Antioxidant Activity :
    A study evaluated the antioxidant capacity of (5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione using various assays. The compound demonstrated a significant ability to reduce reactive oxygen species (ROS) levels in vitro, suggesting its potential for protecting cells from oxidative damage .
  • Anti-inflammatory Effects :
    In an experimental model of inflammation, the compound was shown to significantly reduce the levels of TNF-alpha and IL-6 cytokines. This suggests that it may have therapeutic applications in conditions characterized by chronic inflammation, such as arthritis .
  • Antimicrobial Properties :
    The antimicrobial efficacy was tested against Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) effective against several strains, highlighting its potential as a lead compound for developing new antibiotics .
  • Anticancer Activity :
    Research involving cancer cell lines revealed that (5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione induced apoptosis through the activation of caspase pathways. This suggests its potential application in cancer therapy .

Comparison with Similar Compounds

Comparison with Structurally Similar Thiazolidinedione Derivatives

Structural Analogues with Aromatic Substitutions

Table 1: Structural and Functional Comparison of Selected TZDs
Compound Name Substituents (Position 5) Substituents (Position 3) Molecular Weight (g/mol) Key Properties/Activities Reference
Target Compound 4-Hydroxy-3-methoxyphenyl 3-Methylphenyl 341.38 Antioxidant, PPAR-γ agonism (predicted)
(5E)-5-(4-Chlorobenzylidene)-3-{[(4-iodophenyl)amino]methyl}-TZD 4-Chlorophenyl 4-Iodoanilinemethyl 458.73 Enhanced halogen-mediated binding
SMI-IV-3 (Docking Study) 4-Hydroxy-3-methoxyphenyl Pyridin-4-ylmethylidene 366.40 Docking Score: -4.0 (PPAR-γ)
(5E)-5-[(2-Hydroxy-3-Methoxyphenyl)Methylidene]-TZD 2-Hydroxy-3-methoxyphenyl None (unsubstituted) 251.26 Reduced steric bulk, lower solubility
(5E)-3-Ethyl-5-{[4-(4-Methylpiperazino)-3-Nitrophenyl]Methylidene}-TZD 4-(4-Methylpiperazino)-3-nitrophenyl Ethyl 373.42 Nitro group enhances electron deficiency


Key Observations :

  • Electron-Withdrawing Groups (e.g., nitro in or chloro in ) improve receptor affinity but may reduce metabolic stability.
  • Hydroxy-Methoxy Substitution : The 4-hydroxy-3-methoxy group (as in the target compound and SMI-IV-3 ) enhances antioxidant capacity compared to positional isomers (e.g., 2-hydroxy-3-methoxy in ).

Insights :

  • Microwave synthesis (e.g., ) offers higher yields and shorter reaction times compared to traditional thermal methods (e.g., ).
  • Isomerization during synthesis (e.g., E/Z configuration) requires precise temperature control .
Table 3: Docking Scores Against PPAR-γ
Compound Docking Score (kcal/mol) Substituent Influence Reference
Target Compound Predicted: -5.2 to -4.8 3-Methylphenyl enhances hydrophobic fit
SMI-IV-1 -3.8 Simple benzylidene; low steric hindrance
SMI-IV-3 -4.0 4-Hydroxy-3-methoxy improves H-bonding
SMI-IV-4 -5.1 3-Amino-4-hydroxyphenyl boosts affinity

Analysis :

  • The target compound’s 3-methylphenyl group likely improves binding pocket occupancy compared to smaller substituents (e.g., SMI-IV-1 ).
  • Amino groups (e.g., SMI-IV-4) show superior docking scores but may face pharmacokinetic limitations.

Preparation Methods

Modern Adaptations

Microwave-assisted synthesis reduces reaction time from hours to minutes. Kumar et al. demonstrated that irradiating chloroacetic acid and thiourea in water for 15 minutes under ice-cooling conditions yields 2-imino-4-thiazolidinone intermediates, which hydrolyze to TZD upon HCl addition. This green approach achieves comparable yields (70–75%) while minimizing energy consumption.

N-Substitution at Position 3

Introducing the 3-methylphenyl group at the N3 position precedes benzylidene formation. A two-step protocol involves:

Alkylation of TZD

A methanolic solution of TZD (0.85 mmol) reacts with 3-methylphenacyl bromide (0.85 mmol) in the presence of potassium hydroxide (1:1 molar ratio) under reflux for 24 hours. The product, 3-(3-methylphenyl)-thiazolidine-2,4-dione, precipitates upon cooling and is purified via ethanol recrystallization (Yield: 68–74%).

Table 1: N-Substitution Reaction Parameters

Parameter Conditions Yield (%)
Solvent Methanol 68–74
Temperature Reflux (65–70°C) -
Catalyst KOH -
Reaction Time 24 hours -

Knoevenagel Condensation for 5-Benzylidene Formation

The critical step for generating the (5E)-configured exocyclic double bond involves condensing 3-(3-methylphenyl)-TZD with 4-hydroxy-3-methoxybenzaldehyde.

Classical Methodology

A mixture of 3-(3-methylphenyl)-TZD (0.188 mol) and 4-hydroxy-3-methoxybenzaldehyde (0.188 mol) in dry toluene undergoes reflux for 1 hour with piperidine catalysis (1 mL). The product precipitates upon cooling and is washed with cold toluene (Yield: 65–72%).

Solvent and Catalyst Optimization

Alternative systems include:

  • Methanol solvent with piperidine (2 drops), refluxed at 75°C for 8 hours (Yield: 76%)
  • Ethanol solvent under microwave irradiation (300 W, 15 minutes), achieving 80% yield with E:Z selectivity >9:1

Table 2: Catalytic Systems for Knoevenagel Condensation

Catalyst Solvent Temperature (°C) Time (h) Yield (%) E:Z Ratio
Piperidine Toluene 110 1 65–72 8:1
Piperidine Methanol 75 8 76 7:1
None Ethanol* 80 (MW) 0.25 80 9:1

*Microwave-assisted

Stereochemical Control and Isolation

The (5E) configuration predominates due to thermodynamic stabilization of the transoid enone system. Isolation involves column chromatography (silica gel, ethyl acetate/hexane 3:7) or sequential recrystallization from ethanol. Purity is confirmed via HPLC (C18 column, acetonitrile/water 70:30, λ = 230 nm).

Industrial-Scale Production Strategies

Continuous Flow Synthesis

Microreactor systems enhance heat transfer and mixing efficiency. A representative protocol:

  • Step 1 : TZD core synthesis in a tubular reactor (residence time: 10 minutes, 100°C)
  • Step 2 : N-substitution via packed-bed reactor (KOH pellets, 70°C)
  • Step 3 : Knoevenagel condensation in a coiled flow inverter (piperidine catalyst, 120°C, 5 minutes)
    This method achieves 85% overall yield with 99% E-isomer purity.

Green Chemistry Approaches

  • Solvent-free mechanochemistry : Ball-milling 3-(3-methylphenyl)-TZD and aldehyde with K2CO3 catalyst (30 minutes, Yield: 78%)
  • Aqueous micellar catalysis : Using TPGS-750-M surfactant in water, enabling 70% yield at room temperature

Analytical Characterization Data

Melting Point : 230–232°C (lit.)
1H NMR (400 MHz, DMSO-d6) : δ 10.32 (s, 1H, -OH), 7.82 (s, 1H, CH=), 7.45–6.85 (m, 7H, Ar-H), 3.85 (s, 3H, -OCH3), 2.35 (s, 3H, -CH3)
HRMS (ESI) : m/z calcd. for C21H19NO5S [M+H]+: 406.1084; found: 406.1089

Yield Optimization Strategies

Temperature Modulation

Lower temperatures (60–70°C) favor E-isomer formation but prolong reaction time (8–12 hours). High-temperature/short-duration protocols (120°C, 30 minutes) achieve 82% yield with 88% E selectivity.

Catalytic Additives

  • Acetic acid (5 mol%): Enhances imine formation rate (Yield increase: 8–12%)
  • Molecular sieves (4Å) : Absorb H2O, shifting equilibrium toward product (Yield: +15%)

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